Acide 3,5-dichloro-1,2-thiazole-4-carboxylique

Vue d'ensemble

Description

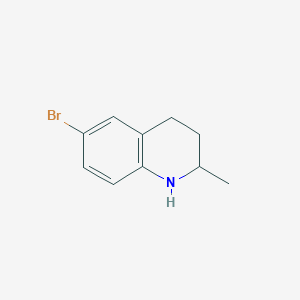

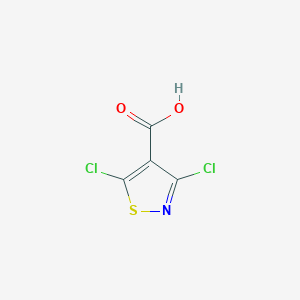

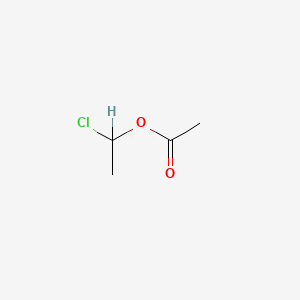

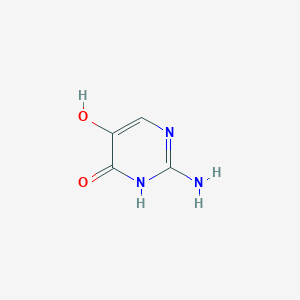

“3,5-Dichloro-1,2-thiazole-4-carboxylic acid” is a heterocyclic organic compound . It belongs to the class of organic compounds known as thiazolecarboxylic acids and derivatives . Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The InChI code for “3,5-Dichloro-1,2-thiazole-4-carboxylic acid” is 1S/C4HCl2NO2S/c5-2-1 (4 (8)9)3 (6)10-7-2/h (H,8,9) .Applications De Recherche Scientifique

Applications antimicrobiennes et antifongiques

Acide 3,5-dichloro-1,2-thiazole-4-carboxylique : des dérivés ont été synthétisés et évalués pour leurs activités antimicrobiennes et antifongiques. Ces composés ont montré une efficacité contre une variété d'agents pathogènes microbiens et fongiques, ce qui en fait des candidats potentiels pour le développement de nouveaux agents antimicrobiens .

Activité anticancéreuse

Les dérivés du thiazole, y compris ceux liés à l'This compound, ont été étudiés pour leurs propriétés anticancéreuses. La recherche s'est concentrée sur leur capacité à inhiber les enzymes clés impliquées dans la prolifération et la survie des cellules cancéreuses, offrant une voie pour le développement de nouveaux médicaments anticancéreux .

Bactericide agricole

Les analogues structuraux de l'This compound ont été utilisés dans la synthèse de l'isotianil, un bactericide respectueux de l'environnement. L'isotianil est principalement utilisé pour la prévention et le contrôle de la brûlure du riz, une maladie importante affectant les cultures de riz, en stimulant les mécanismes de défense naturels de la plante .

Agents neuroprotecteurs

Les composés thiazoliques sont connus pour leurs effets neuroprotecteurs. Ils jouent un rôle dans la synthèse des neurotransmetteurs et ont été associés au traitement potentiel des maladies neurodégénératives. Cela ouvre des voies de recherche pour l'This compound dans le développement de thérapies neuroprotectrices .

Agents antihypertenseurs

Certains dérivés thiazoliques présentent une activité antihypertensive. Ils peuvent moduler la pression artérielle en ciblant des voies spécifiques dans le système cardiovasculaire. Cela suggère que l'This compound pourrait être un précurseur pour la synthèse de nouveaux médicaments antihypertenseurs .

Agents antiviraux

La recherche a indiqué que les dérivés thiazoliques peuvent avoir une activité anti-VIH. En interférant avec le cycle de réplication des virus, ces composés pourraient servir de base pour le développement de médicaments antiviraux, y compris des traitements contre le VIH .

Inhibition enzymatique

Les thiazoles ont été étudiés pour leur capacité à inhiber la gyrase B de l'ADN bactérien, une enzyme cruciale pour la réplication de l'ADN bactérien. Cette propriété est importante pour la conception de nouveaux antibiotiques qui ciblent les souches bactériennes résistantes .

Agents antithrombotiques

Les dérivés thiazoliques ont été trouvés pour posséder une activité antagoniste du récepteur du fibrinogène, qui peut prévenir la formation de caillots sanguins. Cette activité antithrombotique est essentielle pour créer des médicaments qui peuvent prévenir les accidents vasculaires cérébraux et autres événements cardiovasculaires .

Orientations Futures

Mécanisme D'action

Target of Action

Thiazoles, the class of compounds to which it belongs, have been found to interact with a variety of biological targets . For instance, some thiazoles are known to interact with topoisomerase II, a key enzyme involved in DNA replication .

Mode of Action

For example, some thiazoles bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazoles in general have been found to impact a wide range of biochemical pathways . For instance, some thiazoles have been shown to affect the synthesis of neurotransmitters, such as acetylcholine .

Pharmacokinetics

Thiazoles are known to have diverse solubility profiles, which can influence their bioavailability . For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazoles have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazoles can be influenced by the ph and temperature of the environment .

Analyse Biochimique

Biochemical Properties

3,5-Dichloro-1,2-thiazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . The compound’s interaction with these enzymes often involves binding to the active site, leading to enzyme inhibition and subsequent disruption of bacterial metabolic processes.

Cellular Effects

The effects of 3,5-Dichloro-1,2-thiazole-4-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth.

Molecular Mechanism

At the molecular level, 3,5-Dichloro-1,2-thiazole-4-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves interactions with the enzyme’s active site, resulting in changes in enzyme conformation and activity . Furthermore, the compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,5-Dichloro-1,2-thiazole-4-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained antimicrobial and anti-inflammatory effects, although the potency may decrease with prolonged exposure.

Dosage Effects in Animal Models

The effects of 3,5-Dichloro-1,2-thiazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antimicrobial and anti-inflammatory activities. At higher doses, toxic or adverse effects may be observed . These effects include cellular toxicity, organ damage, and disruption of normal metabolic processes. Threshold effects have been identified, indicating the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

3,5-Dichloro-1,2-thiazole-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For instance, the compound can inhibit enzymes involved in the synthesis of essential metabolites, leading to altered metabolic flux and changes in metabolite levels . These interactions highlight the compound’s potential as a metabolic modulator in various biological systems.

Transport and Distribution

The transport and distribution of 3,5-Dichloro-1,2-thiazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s ability to bind to transporters and proteins ensures its effective distribution within the target tissues, enhancing its biological activity.

Subcellular Localization

The subcellular localization of 3,5-Dichloro-1,2-thiazole-4-carboxylic acid is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, thereby exerting its biological effects. For example, the compound may localize to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism.

Propriétés

IUPAC Name |

3,5-dichloro-1,2-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2NO2S/c5-2-1(4(8)9)3(6)10-7-2/h(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKAITTMZJQQYEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SN=C1Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80308233 | |

| Record name | 3,5-Dichloro-1,2-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3889-59-6 | |

| Record name | 3889-59-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dichloro-1,2-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dichloro-1,2-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Methyl(phenyl)amino]acetonitrile](/img/structure/B1605225.png)

![[Amino(ethoxy)methylidene]propanedinitrile](/img/structure/B1605235.png)